molecular formula C14H23NO3 B2489977 tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate CAS No. 2387322-36-1

tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate

Cat. No. B2489977
CAS RN: 2387322-36-1
M. Wt: 253.342
InChI Key: CYSSVLQZVXCZMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate and related compounds involves chemoselective tert-butoxycarbonylation reactions. These reactions have been demonstrated for aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, proceeding under mild conditions to yield high chemoselectivity and efficiency (Ouchi et al., 2002). Additionally, the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines has been explored for synthesizing fused quinolines and isoquinolines via sequential C-N bond formations (Sau et al., 2018).

Molecular Structure Analysis

Studies on the molecular and crystal structure of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate derivatives have been conducted. These include investigations using single-crystal X-ray crystallography, demonstrating detailed structural characteristics and providing insights into the molecular conformation and interactions within the crystal lattice (Hayani et al., 2020).

Chemical Reactions and Properties

The compound has been utilized in various chemical reactions, including those leading to the formation of dihydroquinoline derivatives and their functionalization. For instance, the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide yields 1,2-dihydroquinoline-3-carboxylic acid derivatives efficiently in tert-butyl alcohol, demonstrating the versatility and reactivity of the tert-butyl group in synthesis (Matsumoto et al., 2010).

Scientific Research Applications

  • Synthesis and Chemical Transformations : Tert-butyl derivatives, similar to tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate, are often involved in complex chemical synthesis and transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, is synthesized and used in various reactions, including with maleic anhydride to form hexahydro-3aH-furo[3,4-h]isoquinoline carboxylates (Moskalenko & Boev, 2014).

  • Carbonylation Reagents : Compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) are used as tert-butoxycarbonylation reagents for acidic proton-containing substrates. This process is important for the chemoselective modification of molecules under mild conditions (Saito, Ouchi, & Takahata, 2006).

  • Formation of Carboxylic Acid Derivatives : Reactions involving tert-butyl derivatives can lead to the formation of carboxylic acid derivatives. For instance, the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide in tert-butyl alcohol efficiently produces 1,2-dihydroquinoline-3-carboxylic acid derivatives (Matsumoto, Mori, & Akazome, 2010).

  • Metal-Free Synthesis : Tert-butyl derivatives are also involved in metal-free synthesis processes. For example, tert-butyl carbazate can be used in the synthesis of quinoxalin-2(1H)-ones, which are key structures in bioactive natural products and synthetic drugs (Xie et al., 2019).

  • Cascade Synthesis : Tert-butyl hydroperoxide is used for cascade synthesis of 3-arylsulfonylquinolines, demonstrating the versatility of tert-butyl derivatives in complex organic synthesis (Zhang et al., 2016).

  • Asymmetric Synthesis : Tert-butyl derivatives play a role in asymmetric synthesis, like the synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, which are important in pharmaceutical research (Davies et al., 2009).

  • Preclinical Drug Development : N-tert-butyl isoquine, a 4-aminoquinoline drug candidate, was developed for antimalarial treatment. Its synthesis involves tert-butyl derivatives, highlighting their role in medicinal chemistry (O’Neill et al., 2009).

properties

IUPAC Name

tert-butyl 3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSSVLQZVXCZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate

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